molecular formula C9H14IN3O2 B13540336 Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13540336
M. Wt: 323.13 g/mol
InChI Key: LKETUPSIYFEOPD-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Introduction of the ethylamino group: This step involves the reaction of the iodinated pyrazole with an ethylamine derivative.

    Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with a thiol can produce a thioether derivative.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
  • 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Uniqueness

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and an iodine atom on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate

InChI

InChI=1S/C9H14IN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3

InChI Key

LKETUPSIYFEOPD-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)I)C(=O)OC

Origin of Product

United States

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